1-(3-Bromo-4-methoxyphenyl)ethanamine
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Overview
Description
1-(3-Bromo-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-methoxyphenyl)ethanamine can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde, followed by reductive amination to introduce the ethanamine group . The reaction conditions typically involve the use of brominating agents such as 1,3-di-n-butylimidazolium tribromide .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions or the use of automated synthesis platforms. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 4-methoxyphenylethanamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromo-4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylethanamine.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents on the phenyl ring influence its binding affinity and selectivity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-methoxyphenyl)ethanamine: C9H12BrNO
This compound hydrochloride: C9H12BrNO·HCl
(1R)-1-(3-Bromo-4-methoxyphenyl)ethanamine: C9H12BrNO
(1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine: C9H12BrNO
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLWSUKSYAEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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